1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Catalog No.
S14059430
CAS No.
M.F
C8H14N2S
M. Wt
170.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

Product Name

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol

IUPAC Name

3,5-dimethyl-1-propan-2-ylpyrazole-4-thiol

Molecular Formula

C8H14N2S

Molecular Weight

170.28 g/mol

InChI

InChI=1S/C8H14N2S/c1-5(2)10-7(4)8(11)6(3)9-10/h5,11H,1-4H3

InChI Key

OBFRPHJPWLEYDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(C)C)C)S

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with the molecular formula C8H14N2SC_8H_{14}N_2S and a molecular weight of 170.28 g/mol. It is characterized by the presence of a thiol group (-SH) attached to a pyrazole ring, specifically at the 4-position. This compound is notable for its potential applications in medicinal chemistry and agriculture due to its unique structural features and reactivity profile .

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol can undergo various chemical transformations:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
  • Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group may be replaced by other functional groups.
  • Condensation: It can react with aldehydes or ketones to form thiazolidines or other complex structures.

These reactions are facilitated by common reagents such as oxidizing agents (e.g., hydrogen peroxide) and alkyl halides .

Research indicates that 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol exhibits significant biological activity, particularly in antimicrobial and anti-inflammatory contexts. Its mechanism of action may involve the modulation of specific enzymes or receptors in biological systems, leading to therapeutic effects. Studies have shown that compounds with similar structures often possess bioactive properties, making this compound a candidate for further investigation in drug development .

The synthesis of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol typically involves:

  • Starting Materials: The reaction begins with 3,5-dimethylpyrazole and an appropriate isopropyl halide.
  • Base Catalysis: A strong base such as sodium hydride or potassium tert-butoxide is used to deprotonate the pyrazole.
  • Nucleophilic Substitution: The deprotonated pyrazole then undergoes nucleophilic substitution with the isopropyl halide to yield the desired thiol compound.

This method can be optimized for yield and purity through careful control of reaction conditions such as temperature and solvent choice .

1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol has several applications:

  • Medicinal Chemistry: Its unique structure makes it a valuable scaffold for developing new pharmaceuticals with potential antimicrobial and anti-inflammatory properties.
  • Agricultural Chemistry: It may be utilized in the formulation of agrochemicals due to its biological activity.
  • Material Science: The compound can serve as a precursor for synthesizing novel materials with specific electronic properties .

Studies on 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol have focused on its interactions with various biological targets. These include enzyme inhibition studies where the compound's thiol group plays a crucial role in mediating interactions with target proteins. Understanding these interactions is essential for elucidating its potential therapeutic mechanisms and optimizing its efficacy in medicinal applications .

Several compounds share structural similarities with 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol:

Compound NameMolecular FormulaNotable Features
1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-olC8H14N2OC_8H_{14}N_2OHydroxyl group instead of thiol
1-Isopropyl-4-nitro-1H-pyrazoleC8H10N4O2C_8H_{10}N_4O_2Nitro group introduces different reactivity
3,5-DimethylpyrazoleC5H8N2C_5H_8N_2Lacks isopropyl and thiol functionalities
1-Isopropyl-3-methylthiazoleC7H10N2SC_7H_{10}N_2SContains thiazole ring instead of pyrazole

Uniqueness

The uniqueness of 1-Isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol lies in its combination of a pyrazole ring with a thiol functional group at the 4-position. This specific substitution pattern enhances its reactivity and biological activity compared to similar compounds, making it particularly interesting for further research and application in medicinal chemistry and agriculture .

Solvent-free synthetic protocols have emerged as environmentally benign alternatives for producing 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol. A notable method involves the use of tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst under ambient conditions. This approach eliminates the need for volatile organic solvents, reducing waste and energy consumption. The reaction mechanism proceeds via nucleophilic substitution, where TBAB facilitates the interaction between 3,5-dimethylpyrazole and isopropyl halides.

Key advantages of this method include:

  • Yield efficiency: Reported yields range from 75% to 86%, depending on the halide used.
  • Operational simplicity: Reactions occur at room temperature with minimal purification steps.
  • Scalability: The absence of solvents allows for easy scale-up in industrial settings.

Comparative studies highlight that solvent-free conditions reduce reaction times by 30–40% compared to traditional reflux methods. For instance, substituting dichloromethane with TBAB in a model reaction decreased the duration from 12 hours to 8 hours while maintaining a yield of 82%.

Cyclocondensation Strategies Using Tertiary Alcohol Derivatives

Cyclocondensation of tertiary propargylic alcohols with sulfonohydrazides offers a cascade route to pyrazole-thiol derivatives. This method, catalyzed by FeCl₃, involves a four-step sequence:

  • Propargylic substitution: Fe³⁺ ions activate the alcohol for nucleophilic attack.
  • Aza-Meyer-Schuster rearrangement: Forms an enamine intermediate.
  • 6π electrocyclization: Generates the pyrazole core.
  • sigmatropic shift: Positions the thiol group at the 4-position.

The regioselectivity of this process depends on the substituents in the starting alcohol. For example, alcohols with bulky groups favor 1,3,5-trisubstituted pyrazoles, while linear chains yield 3,4,5-isomers. A representative reaction using 2-methyl-3-butyn-2-ol produced 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol in 78% yield after 6 hours.

Oxidative Thiolation Pathways Mediated by Dimethyl Sulfoxide

Dimethyl sulfoxide (DMSO) serves dual roles as both a solvent and oxidant in thiolation reactions. In a patented method, 3,5-dimethylpyrazole reacts with thiophenol derivatives in DMSO at 60–110°C to form C-4 thiolated products. The mechanism involves:

  • Oxidation of thiols: DMSO converts thiophenols to disulfides.
  • Electrophilic substitution: Disulfides attack the pyrazole ring at the 4-position.

This method achieves yields exceeding 90% for electron-deficient thiophenols (e.g., 4-chlorothiophenol). The table below illustrates the impact of substituents on reaction efficiency:

Thiophenol DerivativeYield (%)Reaction Time (h)
4-Chlorothiophenol9120
3-Chlorothiophenol9220
4-Methoxythiophenol5536

DMSO’s high polarity accelerates the reaction by stabilizing charged intermediates, while its oxidative properties eliminate the need for external oxidants.

Optimization of Reaction Parameters for Yield Enhancement

Maximizing the yield of 1-isopropyl-3,5-dimethyl-1H-pyrazole-4-thiol requires precise control of reaction variables:

Temperature and Time

  • Solvent-free TBAB method: Optimal at 25°C for 8 hours.
  • DMSO-mediated thiolation: Requires 60–110°C for 20–36 hours.
    Elevating temperatures beyond 110°C in DMSO systems leads to decomposition, reducing yields by 15–20%.

Catalyst Loading

  • FeCl₃ in cyclocondensation: 5 mol% achieves peak efficiency. Excess catalyst (>10 mol%) promotes side reactions.
  • TBAB in solvent-free synthesis: 0.2 equivalents suffice for complete conversion.

Substrate Ratios

A 1:1.2 molar ratio of pyrazole to isopropyl halide minimizes byproducts like dialkylated species. Increasing the halide proportion to 1:1.5 improves yields to 88% but complicates purification.

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.08776963 g/mol

Monoisotopic Mass

170.08776963 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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